N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. While the specific molecular structure of “N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide” is not directly available, related compounds such as N-[4-(trifluoromethyl)phenyl]benzamide have been studied .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The specific physical and chemical properties of “this compound” are not directly available in the literature .Mechanism of Action
The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. While the specific mechanism of action for “N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide” is not documented, similar compounds have been studied. For instance, N-cyanomethyl-2-chloroisonicotinamide has been investigated for its effects on respiration, lipid metabolism, polyamine biosynthetic enzymes, and activities of lipoxigenase (LOX) and peroxidase (POX) in rice plants .
Safety and Hazards
The safety and hazards of a compound are determined by its toxicity, flammability, and potential environmental impact. While specific safety data for “N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide” is not available, safety data sheets for similar compounds indicate that they may cause skin and eye irritation and may be harmful if swallowed .
Properties
IUPAC Name |
N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N2O/c1-2-6-19(7-5-18)12(20)9-3-4-11(14)10(8-9)13(15,16)17/h3-4,8H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZBGXJVGYPFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC(=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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